2-((4-Chlorobenzyl)thio)-5-(4-chlorophenyl)-1,3,4-oxadiazole
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Overview
Description
2-((4-Chlorobenzyl)thio)-5-(4-chlorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobenzyl)thio)-5-(4-chlorophenyl)-1,3,4-oxadiazole typically involves the reaction of 4-chlorobenzyl chloride with thiosemicarbazide to form an intermediate, which is then cyclized to produce the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorobenzyl)thio)-5-(4-chlorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-Chlorobenzyl)thio)-5-(4-chlorophenyl)-1,3,4-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interaction with biological targets and its mechanism of action.
Mechanism of Action
The mechanism of action of 2-((4-Chlorobenzyl)thio)-5-(4-chlorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Chlorobenzyl)thio)-5-phenyl-1,3,4-oxadiazole
- 2-((4-Methylbenzyl)thio)-5-(4-chlorophenyl)-1,3,4-oxadiazole
- 2-((4-Chlorobenzyl)thio)-5-(4-methylphenyl)-1,3,4-oxadiazole
Uniqueness
2-((4-Chlorobenzyl)thio)-5-(4-chlorophenyl)-1,3,4-oxadiazole is unique due to the presence of both chlorobenzyl and chlorophenyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its potency and selectivity in various applications compared to similar compounds.
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c16-12-5-1-10(2-6-12)9-21-15-19-18-14(20-15)11-3-7-13(17)8-4-11/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRHZSSIPYDTHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(O2)C3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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